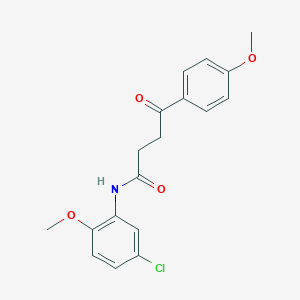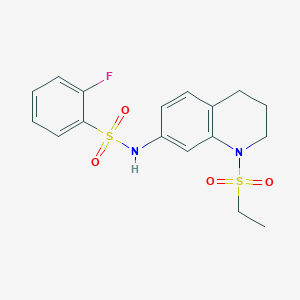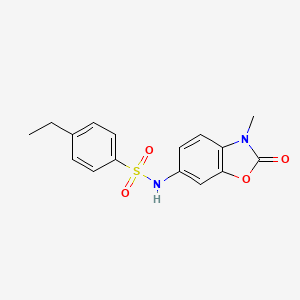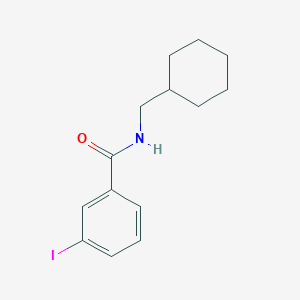
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as C16, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and oxidative stress. By inhibiting these enzymes, this compound can reduce inflammation and oxidative damage in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its ability to inhibit COX-2 and LOX, which are involved in a number of disease processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, including exploring its potential as a treatment for neurodegenerative diseases, investigating its effects on the immune system, and developing more effective methods for administering the compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can be synthesized using a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has shown potential in a variety of scientific research applications, including cancer treatment, neurodegenerative disease, and inflammation. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-14-6-3-12(4-7-14)16(21)8-10-18(22)20-15-11-13(19)5-9-17(15)24-2/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRBZPZWRSVOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)



![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
